L-Alanine-3,3,3-d3
Overview
Description
L-Alanine-d3, also known as 2-Aminopropanoic Acid-d3, is a deuterated form of L-Alanine. It is a non-essential amino acid that plays a crucial role in various metabolic processes. The compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes L-Alanine-d3 particularly useful in scientific research, especially in the fields of mass spectrometry and metabolic studies .
Mechanism of Action
Target of Action
L-Alanine-3,3,3-d3, also known as CD3CH(NH2)COOH , is a deuterated form of the amino acid L-alanine. It is primarily used as an internal standard for the quantification of L-alanine . The primary targets of this compound are the same as those of L-alanine, which include various enzymes involved in protein synthesis and metabolism.
Mode of Action
This compound interacts with its targets in the same way as L-alanine does. It is incorporated into proteins during protein synthesis, and it can also participate in metabolic processes such as the glucose-alanine cycle .
Biochemical Pathways
This compound is involved in the same biochemical pathways as L-alanine. One of the key pathways is the glucose-alanine cycle, where it can be transaminated to pyruvate for gluconeogenesis . In addition, it can be produced by direct β-decarboxylation of L-aspartate by L-aspartate β-decarboxylase .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of L-alanine. As an amino acid, it plays a crucial role in protein synthesis and metabolism. Dysregulation of L-alanine metabolism is associated with various disease states, including diabetes, metabolic syndrome, ketotic hypoglycemia, and acquired acute lactic acidosis .
Biochemical Analysis
Biochemical Properties
L-Alanine-3,3,3-d3 plays a crucial role in biochemical reactions. It interacts with a pyridoxal-5-phosphate-dependent alanine racemase, which functions in the racemization of D- and L-alanine . This enzyme is an attractive drug target for pathogens due to its absence in animals and humans .
Cellular Effects
Dysregulation of L-alanine metabolism, which this compound is a part of, is associated with various disease states, including diabetes, metabolic syndrome, ketotic hypoglycemia, and acquired acute lactic acidosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with the alanine racemase enzyme to catalyze the racemization of L-alanine to D-alanine .
Metabolic Pathways
This compound is involved in the glucose-alanine cycle, a metabolic pathway that involves the transamination of pyruvate and the β-decarboxylation of L-aspartate .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanine-d3 can be synthesized through several methods. One common approach involves the deuteration of L-Alanine using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the amino acid’s structure while incorporating deuterium atoms .
Industrial Production Methods: Industrial production of L-Alanine-d3 often involves the use of advanced techniques such as catalytic hydrogenation or enzymatic deuteration. These methods ensure high yields and purity of the final product. The process usually includes steps like purification through crystallization or chromatography to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: L-Alanine-d3 undergoes various chemical reactions, including:
Oxidation: L-Alanine-d3 can be oxidized to form pyruvate, a key intermediate in metabolic pathways.
Reduction: The compound can be reduced to form alaninol, an important intermediate in organic synthesis.
Substitution: L-Alanine-d3 can participate in substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Pyruvate
Reduction: Alaninol
Substitution: Various substituted alanine derivatives
Scientific Research Applications
L-Alanine-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Alanine.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in metabolic studies related to diseases such as diabetes and metabolic syndrome.
Industry: Employed in the production of deuterated compounds for research and development purposes
Comparison with Similar Compounds
L-Alanine: The non-deuterated form of L-Alanine.
DL-Alanine: A racemic mixture of D-Alanine and L-Alanine.
L-Valine: Another non-essential amino acid with similar metabolic roles
Uniqueness of L-Alanine-d3: The primary uniqueness of L-Alanine-d3 lies in its deuterium content, which makes it an invaluable tool in research. The presence of deuterium allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480395 | |
Record name | L-Alanine-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63546-27-0 | |
Record name | L-Alanine-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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